molecular formula C8H5BrO B6235290 3-bromo-5-ethynylphenol CAS No. 1353337-08-2

3-bromo-5-ethynylphenol

Cat. No.: B6235290
CAS No.: 1353337-08-2
M. Wt: 197
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-ethynylphenol is a brominated aromatic compound featuring a phenol backbone substituted with a bromine atom at the 3-position and an ethynyl group (-C≡CH) at the 5-position.

Properties

CAS No.

1353337-08-2

Molecular Formula

C8H5BrO

Molecular Weight

197

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-ethynylphenol typically involves the bromination of 5-ethynylphenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination. The reaction proceeds as follows:

  • Dissolve 5-ethynylphenol in dichloromethane.
  • Slowly add bromine to the solution while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours until the bromination is complete.
  • Quench the reaction by adding a reducing agent such as sodium bisulfite.
  • Extract the product using an organic solvent and purify it by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure precise control over reaction conditions and to minimize the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-ethynylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.

Major Products Formed

    Substitution Reactions: Products include 3-azido-5-ethynylphenol or 3-thio-5-ethynylphenol.

    Oxidation Reactions: Products include 3-bromo-5-ethynylquinone.

    Coupling Reactions: Products include various aryl-ethynyl derivatives.

Scientific Research Applications

3-bromo-5-ethynylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethynylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Brominated Phenolic Compounds

Below is a systematic analysis based on substituent patterns and functional group interactions from the provided sources:

Table 1: Key Brominated Phenolic Analogs and Their Properties

Compound Name Substituents Key Functional Groups Molecular Formula CAS Number Source Reference
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol Br (3), OCH2CH3 (4), OCH3 (5), -CH2OH Bromo, ethoxy, methoxy, alcohol C10H13BrO3 898693-07-7
(3-Bromo-2-chloro-5-ethylphenyl)methanol Br (3), Cl (2), -CH2CH3 (5), -CH2OH Bromo, chloro, ethyl, alcohol C9H10BrClO 2710854-31-0
Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate Br (2), OCH3 (5), -COOCH2CH3 Bromo, methoxy, ester C12H15BrO3 131819-11-9
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol Br (5), OCH2CH3 (2), F (3), -CH2OH Bromo, ethoxy, fluoro, alcohol C9H10BrFO2 1823949-60-5

Reactivity and Functional Group Interactions

  • Electrophilic Substitution: Bromine at the 3-position (as in 3-bromo-5-ethynylphenol) directs further substitution to the para and ortho positions. However, analogs like (5-Bromo-2-ethoxy-3-fluorophenyl)methanol show how electron-withdrawing groups (e.g., F) and alkoxy substituents (e.g., ethoxy) modulate reactivity.
  • Alkyne vs. Alcohol/Ether Groups: Unlike the ethynyl group in this compound, most analogs in the evidence feature alcohol (-CH2OH) or alkoxy (-OCH3, -OCH2CH3) groups.

Limitations of Available Data

The provided evidence lacks direct information on this compound, including its synthesis, spectroscopic data, or applications. Comparisons are inferred from brominated analogs with differing substituents (e.g., methoxy, chloro, fluoro). For authoritative insights, experimental studies or computational modeling would be required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.